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Compound of Interest

Compound Name: Lamivudine salicylate

Cat. No.: B063276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the

treatment of HIV/AIDS and Hepatitis B. The formation of pharmaceutical salts is a common

strategy to improve the physicochemical properties of active pharmaceutical ingredients (APIs),

such as solubility, stability, and bioavailability. Lamivudine salicylate, a salt of Lamivudine with

salicylic acid, has been utilized as a key intermediate in the purification of Lamivudine. This

document provides a detailed protocol for the synthesis of Lamivudine salicylate from

Lamivudine, including reaction conditions, purification, and characterization, designed for

researchers in drug development and medicinal chemistry.

Synthesis of Lamivudine Salicylate
The synthesis of Lamivudine salicylate involves a straightforward acid-base reaction between

Lamivudine and salicylic acid in a suitable solvent system. The selection of the solvent is

critical to ensure the dissolution of the reactants and the precipitation of the desired salt.

Isopropyl alcohol is a commonly used solvent for this purpose.

Experimental Protocol
Materials:
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Lamivudine (API)

Salicylic Acid (Reagent Grade)

Isopropyl Alcohol (IPA) (Anhydrous)

Deionized Water

Equipment:

Reaction flask with a magnetic stirrer and reflux condenser

Heating mantle

Buchner funnel and filtration apparatus

Vacuum oven

Analytical balance

Standard laboratory glassware

Procedure:

Dissolution of Reactants:

In a clean and dry reaction flask, add Lamivudine and a molar equivalent of salicylic acid.

Add a sufficient volume of isopropyl alcohol to the flask to dissolve the reactants upon

heating. A typical starting concentration is around 10-20 volumes of solvent relative to the

mass of Lamivudine.

Stir the mixture at room temperature for 10-15 minutes.

Reaction and Crystallization:

Heat the mixture to reflux (approximately 82°C for isopropyl alcohol) with continuous

stirring until all solids are dissolved, forming a clear solution.
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Once a clear solution is obtained, gradually cool the reaction mixture to room temperature

(20-25°C) while stirring. The Lamivudine salicylate salt will start to crystallize out of the

solution.

To enhance crystallization, the mixture can be further cooled to 0-5°C in an ice bath and

stirred for an additional 1-2 hours.

Isolation and Purification:

Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

Wash the filter cake with a small amount of cold isopropyl alcohol to remove any

unreacted starting materials and impurities.

Dry the collected white crystalline solid under vacuum at 40-50°C until a constant weight is

achieved.

Data Presentation
Parameter Value Reference

Molecular Formula C₁₅H₁₇N₃O₆S [1]

Molecular Weight 367.38 g/mol Calculated

Appearance
White to off-white crystalline

powder
[1]

Melting Point
Not explicitly found for direct

synthesis
N/A

Solubility Slightly soluble in methanol [1]

Typical Yield
>85% (based on related

preparations)
[1]

Characterization of Lamivudine Salicylate
High-Performance Liquid Chromatography (HPLC)
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HPLC is a crucial technique for assessing the purity of the synthesized Lamivudine salicylate
and for quantifying any residual starting materials.

Experimental Protocol:

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is

suitable.

Mobile Phase: A mixture of a buffer (e.g., ammonium acetate or phosphate buffer at a

controlled pH) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should

be optimized for best separation.

Flow Rate: Typically 1.0 mL/min.

Detection Wavelength: UV detection at a wavelength where both Lamivudine and salicylic

acid have significant absorbance, for example, 277 nm.[2]

Sample Preparation: Dissolve a known amount of the synthesized Lamivudine salicylate in

the mobile phase to a suitable concentration.

Spectroscopic Analysis
1. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to confirm the formation of the salt by observing changes in

the characteristic vibrational frequencies of the functional groups in Lamivudine and salicylic

acid. Key expected observations include:

A shift in the carboxylate (COO⁻) stretching frequencies of the salicylate anion compared to

the carboxylic acid (COOH) of salicylic acid.

Changes in the N-H and C=O stretching vibrations of the pyrimidinone ring of Lamivudine

upon protonation.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the

synthesized salt.

¹H NMR: Expect to see characteristic peaks for both the Lamivudine and salicylate moieties.

The formation of the salt may lead to shifts in the chemical shifts of protons near the basic

nitrogen of Lamivudine and the acidic proton of salicylic acid (which will be absent).

¹³C NMR: Similar to ¹H NMR, the ¹³C spectrum will show peaks corresponding to both

components of the salt, with potential shifts in the carbon signals of the pyrimidinone ring

and the carboxylate group upon salt formation.

Experimental Workflow and Diagrams
The overall process for the synthesis and characterization of Lamivudine salicylate can be

visualized through the following workflow diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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